

# Application Notes and Protocols for AM103

## Administration in Animal Studies

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### Compound of Interest

Compound Name: AM103

Cat. No.: B560630

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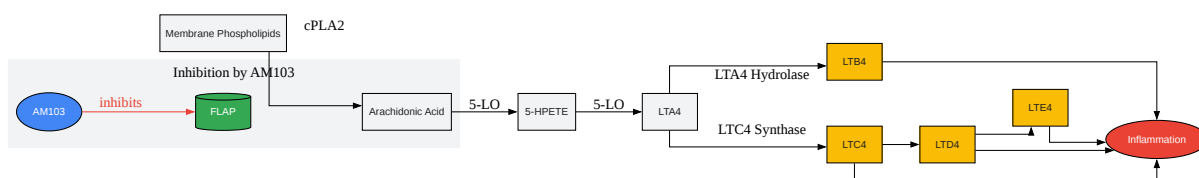
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **AM103**, a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor, in various animal models of inflammation and anaphylaxis. The included protocols are designed to guide researchers in evaluating the efficacy of **AM103** and similar compounds.

## Mechanism of Action

**AM103** exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By binding to FLAP, **AM103** prevents the synthesis of pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs).

## Signaling Pathway of Leukotriene Synthesis and Inhibition by AM103



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Caption: Leukotriene synthesis pathway and the inhibitory action of **AM103** on FLAP.

## Quantitative Data Summary

The following tables summarize the in vivo efficacy of **AM103** in various animal models.

Table 1: Inhibition of Leukotriene Production in Rats

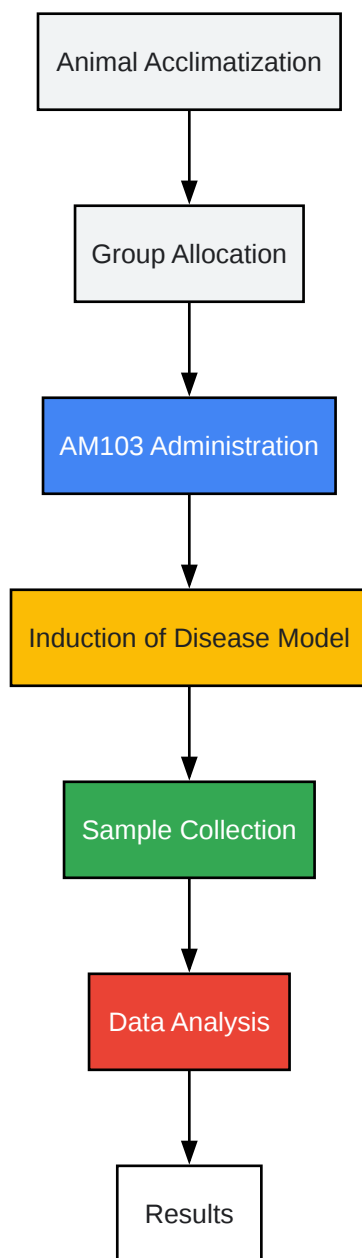
Assay	Administration Route	Dose (mg/kg)	% Inhibition	EC50 (nM)
ex vivo Whole-Blood LTB4	Oral	1	>50% for up to 6h	~60
in vivo Lung LTB4	Oral	0.8	50% (ED50)	~330
in vivo Lung CysLT	Oral	1	50% (ED50)	~330

Table 2: Efficacy of **AM103** in Mouse Models of Inflammation and Anaphylaxis

Model	Animal Strain	Administration Route	Dose (mg/kg)	Endpoint Measured	Result
Zymosan-induced Peritonitis	Not Specified	Oral	Not Specified	LTB4, CysLT, Plasma Protein Extravasation	Dose-dependent inhibition
Ovalbumin-induced Lung Inflammation	BALB/c	Oral	10 (q.i.d.)	Eosinophil Peroxidase, CysLTs, IL-5 in BALF	~60% inhibition of CysLTs and EPO; IL-5 reduced to saline control levels
Platelet-Activating Factor (PAF)-induced Lethal Shock	Not Specified	Oral	Not Specified	Survival Time	Increased survival time

## Experimental Protocols

### Experimental Workflow for In Vivo Efficacy Testing of AM103



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Caption: General experimental workflow for in vivo studies of **AM103**.

## Protocol 1: Oral Administration of AM103 in Rodents

Objective: To administer **AM103** orally to rats or mice for efficacy studies.

Materials:

- **AM103** compound

- Vehicle (e.g., 0.5% w/v carboxymethyl cellulose (CMC) in sterile water, or a commercially available vehicle like Solutol HS-15/PEG 600)[1][2]
- Sterile water for injection
- Oral gavage needles (20-22 gauge, 1-1.5 inches for mice; 18-20 gauge, 2-3 inches for rats)
- Syringes (1 mL or 3 mL)
- Balance
- Vortex mixer
- Mortar and pestle (if starting with solid compound)

#### Procedure:

- Formulation Preparation:
  - Calculate the required amount of **AM103** and vehicle based on the desired dose, concentration, and number of animals. A typical dosing volume for oral gavage in mice is 5-10 mL/kg and in rats is 5-10 mL/kg.[2]
  - If **AM103** is a solid, finely grind it using a mortar and pestle.
  - Prepare the chosen vehicle (e.g., 0.5% CMC in sterile water).
  - Suspend the **AM103** powder in the vehicle. Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
- Animal Handling and Dosing:
  - Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, a similar but firmer grip is needed.
  - Measure the appropriate volume of the **AM103** suspension into the syringe fitted with the oral gavage needle.

- Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to tracheal administration and is fatal.
- Slowly dispense the solution from the syringe.
- Gently remove the gavage needle.
- Return the animal to its cage and monitor for any adverse reactions.

## Protocol 2: Zymosan-Induced Peritonitis in Mice

Objective: To induce acute inflammation in the peritoneal cavity of mice to evaluate the anti-inflammatory effects of **AM103**.

Materials:

- Zymosan A from *Saccharomyces cerevisiae*
- Sterile, pyrogen-free saline
- **AM103** formulation (from Protocol 1)
- Phosphate-buffered saline (PBS), ice-cold
- EDTA
- Centrifuge
- Hemocytometer or automated cell counter
- Microscope
- Reagents for LTB<sub>4</sub> and CysLT measurement (e.g., ELISA kits)
- Reagents for protein assay (e.g., Bradford or BCA)

Procedure:

- **AM103 Administration:**
  - Administer **AM103** orally as described in Protocol 1 at the desired dose and time point before zymosan challenge (e.g., 1 hour prior).
- Induction of Peritonitis:
  - Prepare a suspension of zymosan in sterile saline (e.g., 1 mg/mL).
  - Inject 1 mL of the zymosan suspension intraperitoneally (i.p.) into each mouse.
- Peritoneal Lavage and Sample Collection (e.g., 4 hours post-zymosan):
  - Euthanize the mouse by an approved method.
  - Expose the peritoneal cavity and inject 5-10 mL of ice-cold PBS containing EDTA.
  - Gently massage the abdomen to dislodge cells.
  - Aspirate the peritoneal fluid (lavage fluid).
  - Centrifuge the lavage fluid at 400 x g for 10 minutes at 4°C.
  - Collect the supernatant for measurement of LTB<sub>4</sub>, CysLTs, and total protein (as an indicator of plasma extravasation).
  - Resuspend the cell pellet for total and differential leukocyte counts.
- Data Analysis:
  - Perform total and differential leukocyte counts on the cell pellet.
  - Measure the concentrations of LTB<sub>4</sub> and CysLTs in the supernatant using appropriate assays.
  - Measure the total protein concentration in the supernatant.
  - Compare the results from **AM103**-treated groups to the vehicle-treated control group.

## Protocol 3: Ovalbumin-Induced Allergic Airway Inflammation in BALB/c Mice

Objective: To induce an allergic asthma-like phenotype in mice to assess the efficacy of **AM103** in reducing lung inflammation.

Materials:

- Ovalbumin (OVA), Grade V
- Aluminum hydroxide (Alum)
- Sterile saline
- **AM103** formulation (from Protocol 1)
- Aerosol challenge chamber and nebulizer
- Reagents and equipment for bronchoalveolar lavage (BAL)
- ELISA kits for CysLTs and IL-5
- Assay kit for eosinophil peroxidase (EPO) activity

Procedure:

- Sensitization:
  - On days 0 and 14, sensitize BALB/c mice by i.p. injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **AM103** Administration:
  - Beginning on the day of the first challenge and continuing throughout the challenge period, administer **AM103** orally (e.g., 10 mg/kg, four times a day) as described in Protocol 1.
- Aerosol Challenge:



- On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes in a nebulizer chamber.[\[4\]](#)
- Bronchoalveolar Lavage (BAL) and Sample Collection (24-48 hours after the final challenge):
  - Euthanize the mouse.
  - Perform a tracheostomy and cannulate the trachea.
  - Instill and aspirate 1 mL of ice-cold PBS three times.
  - Pool the recovered BAL fluid.
  - Centrifuge the BAL fluid.
  - Collect the supernatant for measurement of CysLTs and IL-5.
  - Resuspend the cell pellet for analysis of eosinophil peroxidase activity.
- Data Analysis:
  - Measure the concentration of CysLTs and IL-5 in the BAL supernatant by ELISA.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
  - Determine the eosinophil peroxidase activity in the cell pellet.[\[17\]](#)[\[18\]](#)[\[19\]](#)
  - Compare the results from the **AM103**-treated group to the vehicle-treated, OVA-challenged control group.

## Protocol 4: Platelet-Activating Factor (PAF)-Induced Lethal Shock in Mice

Objective: To evaluate the protective effect of **AM103** against PAF-induced systemic anaphylaxis and mortality.

Materials:

- Platelet-Activating Factor (PAF)

- Sterile saline containing 0.25% bovine serum albumin (BSA)
- **AM103** formulation (from Protocol 1)
- Intravenous (i.v.) injection equipment (e.g., 27-30 gauge needles, syringes)

#### Procedure:

- **AM103** Administration:
  - Administer **AM103** orally as described in Protocol 1 at the desired dose and time point before PAF challenge (e.g., 1 hour prior).
- Induction of Lethal Shock:
  - Prepare a solution of PAF in sterile saline with 0.25% BSA. The lethal dose of PAF can vary between mouse strains and should be determined in a pilot study (typically in the range of 10-150 µg/kg).[\[20\]](#)
  - Inject the lethal dose of PAF intravenously via the tail vein.[\[20\]](#)
- Observation and Data Collection:
  - Observe the mice continuously for signs of shock (e.g., respiratory distress, lethargy).
  - Record the time of death for each animal over a defined period (e.g., 60 minutes).
- Data Analysis:
  - Calculate the survival rate and the mean survival time for each group.
  - Compare the survival data from the **AM103**-treated group to the vehicle-treated control group using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

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